

Application Note: Quantification of Phenylazosalicylic Acid using a Validated UHPLC-MS/MS Method

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Compound of Interest

Compound Name: *5-(Phenylazo)salicylic acid*

Cat. No.: *B117827*

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Abstract

This application note describes a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of phenylazosalicylic acid. Phenylazosalicylic acid is an azo compound that may be present as an impurity in pharmaceutical products containing mesalazine (5-aminosalicylic acid).^[1] The accurate quantification of such impurities is crucial for ensuring drug safety and quality control. ^[1] This method utilizes a stable isotope-labeled internal standard for precise and accurate quantification, making it suitable for quality control in pharmaceutical manufacturing and for pharmacokinetic studies.^{[1][2]}

Introduction

Phenylazosalicylic acid's accurate measurement is a critical aspect of quality control for drugs like mesalazine, where it can be an impurity.^[1] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers high selectivity and sensitivity for the analysis of compounds in complex matrices.^[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of phenylazosalicylic acid (d5-phenylazosalicylic acid), is the gold standard for quantitative analysis as it corrects for matrix

effects and variability during sample preparation and analysis.[\[1\]](#)[\[2\]](#) This application note provides a detailed protocol for the quantification of phenylazosalicylic acid in plasma samples.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of phenylazosalicylic acid from plasma samples.[\[1\]](#)

- Spiking: To 100 μ L of the plasma sample, add 10 μ L of the d5-phenylazosalicylic acid internal standard (IS) working solution.[\[1\]](#)
- Protein Precipitation: Add 300 μ L of acetonitrile to the sample to precipitate proteins.[\[1\]](#)
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[\[1\]](#)
- Centrifugation: Centrifuge the sample at 10,000 \times g for 10 minutes at 4°C.[\[1\]](#)
- Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.[\[1\]](#)

UHPLC-MS/MS Method

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.[\[1\]](#)

Table 1: UHPLC Parameters

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)[1]
Mobile Phase	A gradient of 0.1% formic acid in water and acetonitrile[3]
Flow Rate	0.35 mL/min[4]
Injection Volume	2 μ L[4]
Column Temperature	30°C[4]
Expected Retention Time	~2.5 min[1]

Table 2: Mass Spectrometry Parameters

Parameter	Phenylazosalicylic Acid	d5-Phenylazosalicylic Acid (IS)
Ionization Mode	Electrospray Ionization (ESI), Negative[1]	Electrospray Ionization (ESI), Negative[1]
Precursor Ion (m/z)	241.1	246.1
Product Ion (m/z)	121.0	126.0

Note: The specific m/z transitions should be optimized by infusing the individual compounds into the mass spectrometer.[1]

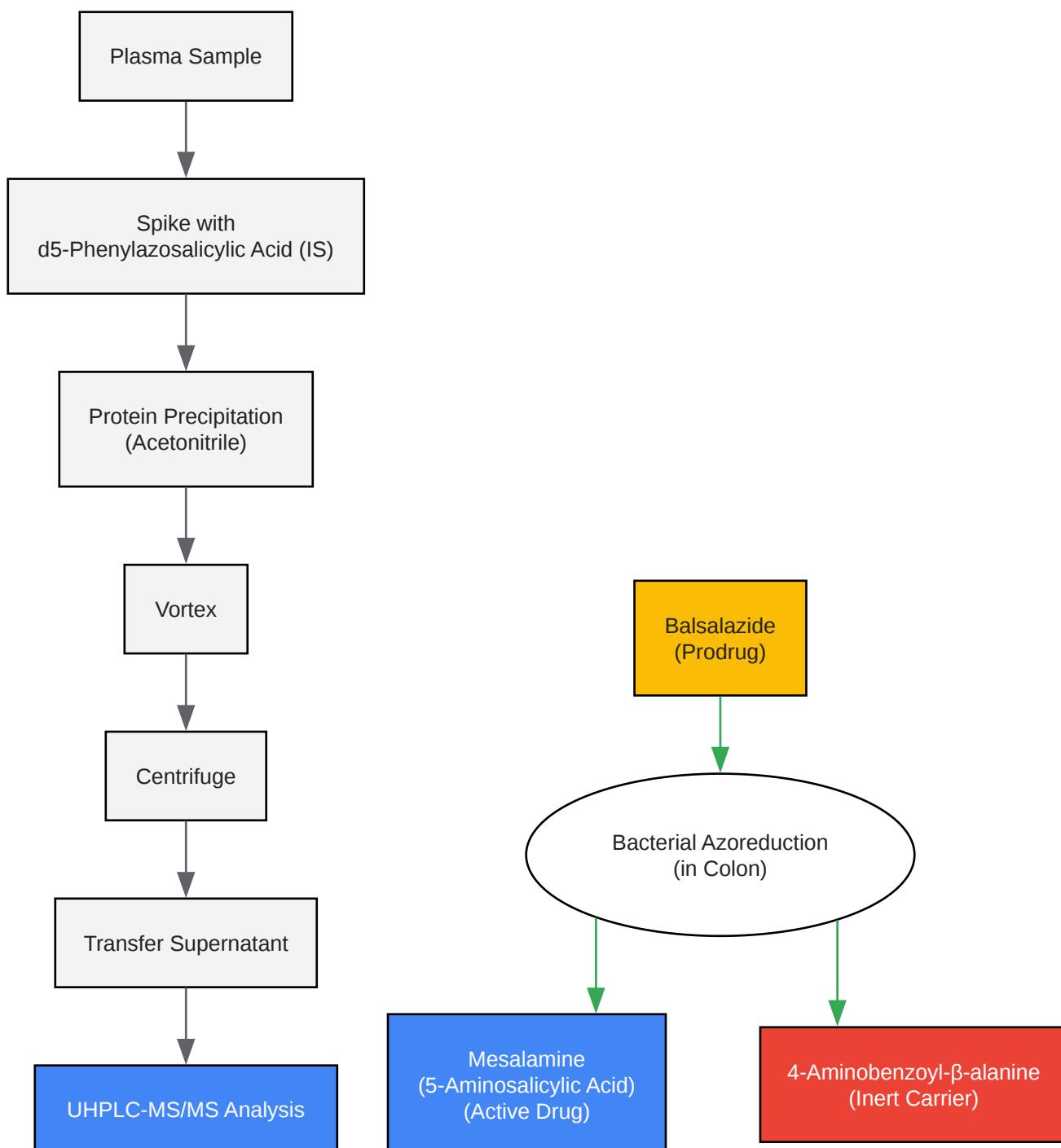
Data Presentation

The following tables summarize illustrative quantitative data for related azo compounds and salicylic acid, which would be determined during a formal validation of the analytical method for phenylazosalicylic acid.

Table 3: Illustrative Method Validation Data for Related Compounds

Parameter	Analyte	Value
Linearity Range	Salicylic Acid	5-30 µg/mL[5]
Correlation Coefficient (r^2)	Salicylic Acid	>0.999[5]
Limit of Detection (LOD)	Salicylic Acid Impurity	0.41 µg/mL[6]
Limit of Quantification (LOQ)	Salicylic Acid Impurity	1.25 µg/mL[6]
Accuracy (% Recovery)	Salicylic Acid	98.3% to 101%[4]
Precision (%RSD)	Salicylic Acid	< 2%

Visualizations

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